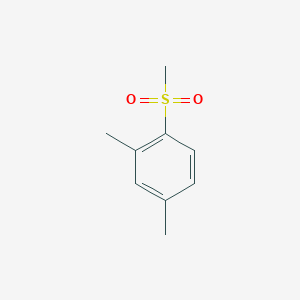

2,4-Dimethyl-1-(methylsulfonyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPNJZSUGOJDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374416 | |

| Record name | 2,4-dimethyl-1-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6462-28-8 | |

| Record name | 2,4-dimethyl-1-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6462-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Sulfonylation of m-Xylene

This technical guide provides a comprehensive overview of the Friedel-Crafts sulfonylation of m-xylene, a critical reaction for the synthesis of 2,4-dimethylbenzenesulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and illustrates the reaction workflow.

Introduction

The Friedel-Crafts sulfonylation is an electrophilic aromatic substitution reaction that introduces a sulfonyl group onto an aromatic ring. The sulfonylation of m-xylene is of particular interest as it leads to the formation of a single primary isomer, 2,4-dimethylbenzenesulfonyl chloride, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide details a common and efficient protocol using chlorosulfonic acid as the sulfonylating agent, as well as alternative methods employing solid acid catalysts.

Experimental Protocols

Two primary methodologies are presented here. The first is a direct sulfonyl-chlorination using chlorosulfonic acid, and the second explores the use of various solid acid catalysts with different sulfonylating agents.

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride using Chlorosulfonic Acid

This protocol is adapted from a patented industrial method and provides a high-yield synthesis of the target compound.[1]

Materials:

-

m-Xylene

-

Chlorosulfonic acid

-

Anhydrous potassium sulfate or anhydrous magnesium sulfate[1]

-

Ice-water mixture

-

Phosphorus trichloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

Procedure:

-

Reaction Setup: In a 50L reaction kettle, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate with stirring.[1]

-

Initial Cooled Addition: Cool the mixture using an ice-water bath to maintain a reaction temperature of 15-20°C.[1]

-

Slow Addition of Chlorosulfonic Acid (Step 1): Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, ensuring the temperature is maintained at 15-20°C.[1]

-

Insulation Reaction (Step 1): After the initial addition is complete, continue to stir the reaction mixture at 15-20°C for 30 minutes.[1]

-

Slow Addition of Chlorosulfonic Acid (Step 2): Continue the dropwise addition of 6 kg of chlorosulfonic acid while maintaining the reaction temperature at 20°C.[1]

-

Work-up:

-

Prepare a mixture of ice and water (25 kg) in a 100L glass storage tank with stirring.[1]

-

Slowly add the sulfonylation reaction mixture to the ice-water, ensuring the temperature does not exceed 15°C.[1]

-

After the addition is complete, maintain the effect for 30 minutes.[1]

-

Transfer the mixture to a separatory funnel and allow the layers to stand for 30 minutes.[1]

-

Separate the lower organic layer to obtain 2,4-dimethylbenzenesulfonyl chloride.[1]

-

Purification:

-

To minimize hydrolysis of the sulfonyl chloride product, it is crucial to perform the quenching step at a low temperature.[2]

-

The crude product can be purified by scrubbing with an aqueous solution of hydrochloric acid to extract the more water-soluble sulfonic acid impurity into the aqueous phase.[2]

Sulfonylation of m-Xylene using Solid Acid Catalysts

This section summarizes a catalytic approach, which can be more environmentally friendly by replacing stoichiometric Lewis acids with reusable solid acids. The reactivity of different sulfonylating agents was found to be in the order: Toluene-p-sulfonic anhydride (Ts₂O) > toluene-p-sulfonyl chloride (TsCl) > toluene-p-sulfonic acid (TsOH).[3]

General Procedure:

-

The reactions are typically conducted at reflux temperatures with an excess of the arene (m-xylene) acting as the solvent.[3]

-

A solid acid catalyst is added to the reaction mixture containing m-xylene and the sulfonylating agent.[3]

-

The reaction is heated and stirred for a specified time.[3]

-

Upon completion, the catalyst can be filtered off, and the product isolated from the reaction mixture.

Data Presentation

The following tables summarize the quantitative data from the cited literature.

Table 1: Protocol for the Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

| Reactant/Reagent | Quantity | Molar Ratio (approx.) |

| m-Xylene | 2.65 kg | 1 |

| Chlorosulfonic Acid (total) | 9.25 kg | 3.2 |

| Anhydrous Potassium Sulfate | 0.05 kg | Catalytic |

Table 2: Toluene-p-sulfonylation of m-xylene with Various Solid Acid Catalysts [3]

| Entry | Catalyst | Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fe³⁺-montmorillonite | Ts₂O | 138 | 6 | 94 |

| 2 | Fe³⁺-montmorillonite | TsCl | 138 | 24 | 82 |

| 3 | Fe³⁺-montmorillonite | TsOH | 138 | 24 | 61 |

| 4 | Bi³⁺-montmorillonite | Ts₂O | 138 | 6 | 94 |

| 5 | Bi³⁺-montmorillonite | TsCl | 138 | 24 | 86 |

| 6 | Zeolite H-beta | Ts₂O | 138 | 6 | 85 |

| 7 | Zeolite H-beta | TsCl | 138 | 24 | 82 |

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction scheme for the Friedel-Crafts sulfonylation of m-xylene.

Caption: Experimental workflow for the synthesis of 2,4-dimethylbenzenesulfonyl chloride.

References

An In-depth Technical Guide to the Preparation of 2,4-dimethyl-1-(phenylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethyl-1-(phenylsulfonyl)benzene, a valuable diaryl sulfone compound. Diaryl sulfones are a significant class of compounds in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile applications. This document outlines a reliable two-step synthetic pathway, commencing with the chlorosulfonation of m-xylene, followed by a Friedel-Crafts sulfonylation of benzene. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of 2,4-dimethyl-1-(phenylsulfonyl)benzene is efficiently achieved through a two-step process:

-

Chlorosulfonation of m-xylene: m-Xylene is reacted with chlorosulfonic acid to produce the key intermediate, 2,4-dimethylbenzenesulfonyl chloride.

-

Friedel-Crafts Sulfonylation of Benzene: The synthesized 2,4-dimethylbenzenesulfonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the final product.

Caption: Overall synthetic pathway for 2,4-dimethyl-1-(phenylsulfonyl)benzene.

Experimental Protocols

Step 1: Preparation of 2,4-Dimethylbenzenesulfonyl Chloride

This procedure is adapted from a patented method, which describes a robust and scalable synthesis of the sulfonyl chloride intermediate.

Reaction Scheme:

An In-depth Technical Guide on 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS 6462-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-(methylsulfonyl)benzene, also known as 2,4-dimethylphenyl methyl sulfone, is an organic compound with the chemical formula C₉H₁₂O₂S.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and safety information. The methylsulfonyl group is a key structural motif in medicinal chemistry, and understanding the properties of this compound can be valuable for the design and development of new therapeutic agents.[4][5]

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in the table below. While experimental data for some properties are available, others are currently based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂S | [1][2][3] |

| Molecular Weight | 184.26 g/mol | [1][2][3] |

| CAS Number | 6462-28-8 | [1][2] |

| Melting Point | 59–60 °C | [6] |

| Boiling Point | 327.8 °C at 760 mmHg | [2] |

| Density | Data not available | |

| Solubility | Data not available | |

| Refractive Index | 1.515 | [2] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | [2] |

| logP (octanol-water partition coefficient) | 1.70694 (Predicted) | [2] |

| Hydrogen Bond Acceptors | 2 (Predicted) | [2] |

| Hydrogen Bond Donors | 0 (Predicted) | [2] |

| Rotatable Bonds | 1 (Predicted) | [2] |

Synthesis

The synthesis of this compound can be approached through the sulfonylation of m-xylene followed by methylation. A detailed experimental protocol for a potential synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This synthesis involves a two-step process: the preparation of the precursor 2,4-dimethylbenzenesulfonyl chloride and its subsequent conversion to this compound.

Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

This procedure is adapted from a patented method for the preparation of disubstituted benzenesulfonyl chlorides.[7]

-

Materials: m-xylene, chlorosulfonic acid, anhydrous potassium sulfate, ice-water mixture, dichloromethane.

-

Procedure:

-

In a 50 L reaction kettle, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate with stirring.

-

Cool the reaction mixture to 20°C using an ice-water bath.

-

Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the temperature at 20°C.

-

After the addition is complete, allow the reaction to proceed at 20°C for 0.5 hours.

-

Slowly add another 6 kg of chlorosulfonic acid dropwise at 20°C.

-

Following the addition, add 0.5 kg of phosphorus trichloride and maintain the reaction at 20°C for 5.0 hours to obtain the sulfonylated material.

-

In a separate 100 L glass storage tank, prepare a mixture of 25 kg of ice and water.

-

Slowly add the sulfonylated material to the ice-water mixture with stirring, keeping the temperature below 15°C for 1.0 hour.

-

Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour. The lower layer contains the 2,4-dimethylbenzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

A general method for the palladium-catalyzed methylsulfonylation of aryl halides can be adapted for this step.[8] This would involve the reduction of the sulfonyl chloride to a sulfinate, followed by methylation, or a direct conversion. A more direct, though less detailed, approach involves the reaction of the sulfonyl chloride with a methylating agent.

-

Materials: 2,4-dimethylbenzenesulfonyl chloride, a suitable methylating agent (e.g., methylmagnesium bromide or dimethylzinc), and an appropriate solvent (e.g., anhydrous diethyl ether or THF).

-

General Procedure (Illustrative):

-

Dissolve 2,4-dimethylbenzenesulfonyl chloride in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the methylating agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show coupling to each other.

-

Methylsulfonyl Protons (3H): A singlet is expected around δ 3.0-3.5 ppm.

-

Aromatic Methyl Protons (6H): Two singlets are expected for the two methyl groups on the benzene ring, likely in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (6C): Signals are expected in the range of δ 125-145 ppm.

-

Methylsulfonyl Carbon (1C): A signal is expected around δ 40-45 ppm.

-

Aromatic Methyl Carbons (2C): Signals for the two methyl groups on the benzene ring are expected in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.

-

S=O Stretching: Two strong characteristic bands are expected in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

C-H Stretching (Aromatic and Aliphatic): Bands will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns would likely involve the loss of methyl and sulfonyl groups.

-

Molecular Ion (M⁺): m/z = 184

-

Key Fragments: Expect fragments corresponding to the loss of a methyl group (m/z = 169), and cleavage of the C-S bond.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: While not expected to be highly flammable, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam in case of a fire.

Applications in Drug Development

Sulfones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[5] The methylsulfonyl group can act as a strong hydrogen bond acceptor, potentially interacting with biological targets. While no specific biological activities or signaling pathway interactions have been reported for this compound itself, its structural features make it an interesting scaffold for further investigation in drug discovery programs.

References

- 1. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]

- 4. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. methyl sulfone, 67-71-0 [thegoodscentscompany.com]

- 8. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source [organic-chemistry.org]

- 9. cpchem.com [cpchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.

Chemical Identity and Physical Properties

1-Methanesulfonyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenyl methyl sulfone, is an aromatic sulfone. Its core structure consists of a benzene ring substituted with a methanesulfonyl group and two methyl groups at positions 2 and 4.

Table 1: Physical and Chemical Properties of 1-Methanesulfonyl-2,4-dimethylbenzene

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂O₂S | [1][2] |

| Molecular Weight | 184.26 g/mol | [1][2] |

| CAS Number | 6462-28-8 | [2] |

| Appearance | Predicted: White to off-white solid | Inferred from similar aryl sulfones |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water. | Based on the nonpolar aromatic structure |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Sulfonylation of m-Xylene

A potential method for the synthesis of 1-methanesulfonyl-2,4-dimethylbenzene is the Friedel-Crafts sulfonylation of 1,3-dimethylbenzene (m-xylene) with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Proposed Friedel-Crafts sulfonylation of m-xylene.

Detailed Experimental Protocol (Generalized)

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Methanesulfonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of 1,3-dimethylbenzene in anhydrous dichloromethane is added dropwise to the stirred suspension.

-

Sulfonylation: Methanesulfonyl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 1-methanesulfonyl-2,4-dimethylbenzene.

Spectroscopic Properties (Predicted)

No experimental spectroscopic data for 1-methanesulfonyl-2,4-dimethylbenzene has been found. The following are predicted spectral characteristics based on the analysis of related compounds, such as 1,4-dimethylbenzene and other aryl sulfones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (position 5) | 7.8 - 8.0 | d | 1H |

| Aromatic-H (position 6) | 7.2 - 7.4 | d | 1H |

| Aromatic-H (position 3) | 7.1 - 7.3 | s | 1H |

| Methanesulfonyl-CH₃ | 3.0 - 3.2 | s | 3H |

| Aromatic-CH₃ (position 2) | 2.5 - 2.7 | s | 3H |

| Aromatic-CH₃ (position 4) | 2.3 - 2.5 | s | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic-C (position 1) | 138 - 142 |

| Aromatic-C (position 4) | 140 - 144 |

| Aromatic-C (position 2) | 135 - 139 |

| Aromatic-C (position 5) | 130 - 134 |

| Aromatic-C (position 6) | 128 - 132 |

| Aromatic-C (position 3) | 125 - 129 |

| Methanesulfonyl-CH₃ | 44 - 46 |

| Aromatic-CH₃ (position 2) | 20 - 22 |

| Aromatic-CH₃ (position 4) | 19 - 21 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group and the aromatic ring.

Table 4: Predicted IR Absorption Bands for 1-Methanesulfonyl-2,4-dimethylbenzene

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H (aromatic) | Medium |

| 2980 - 2850 | C-H (aliphatic) | Medium |

| 1600, 1480 | C=C (aromatic ring) | Medium-Strong |

| 1320 - 1290 | S=O (asymmetric stretch) | Strong |

| 1160 - 1120 | S=O (symmetric stretch) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of 1-Methanesulfonyl-2,4-dimethylbenzene

| m/z | Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 105 | [M - SO₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chemical Reactivity and Stability

Aryl sulfones are generally stable compounds. The methanesulfonyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the sulfonyl group. The methyl groups are activating and ortho-, para-directing. The overall substitution pattern will be a result of the combined directing effects of these groups.

The C-S bonds in aryl sulfones are strong, making the sulfonyl group a relatively poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other electron-withdrawing groups. The benzylic protons of the methyl groups can undergo radical reactions.

Biological Activity and Relevance in Drug Discovery

While there is no specific biological activity reported for 1-methanesulfonyl-2,4-dimethylbenzene, the aryl sulfone and more broadly, the sulfonamide moiety, are important pharmacophores in medicinal chemistry.

References

Technical Guide: Solubility Profile of 2,4-Dimethyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8). Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's physicochemical properties and provides detailed experimental protocols for its determination.

Compound Overview

This compound is an aromatic sulfone. Its structure, featuring a benzene ring substituted with two methyl groups and a methylsulfonyl group, dictates its physical and chemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6462-28-8 | ChemScene |

| Molecular Formula | C₉H₁₂O₂S | ChemScene |

| Molecular Weight | 184.26 g/mol | ChemScene |

| Appearance | White powder (predicted) | - |

| Boiling Point | 327.8°C at 760 mmHg | Guidechem |

| Flash Point | 183.2°C | Guidechem |

| Refractive Index | 1.515 | Guidechem |

| LogP (Predicted) | 1.70694 | ChemScene |

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". The polarity of the solute and the solvent are key determinants of solubility.[1]

The structure of this compound contains both nonpolar (the dimethylated benzene ring) and polar (the sulfonyl group) moieties. The predicted LogP value of 1.70694 suggests that the compound is moderately lipophilic.[2] Therefore, it is expected to have limited solubility in water and higher solubility in organic solvents.

-

Aqueous Solubility: The presence of the polar sulfonyl group may impart slight aqueous solubility. However, the nonpolar aromatic ring and methyl groups will likely limit its solubility in water significantly.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are likely to be effective at dissolving this compound due to their ability to interact with the polar sulfonyl group while also accommodating the nonpolar aromatic portion.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents, capable of hydrogen bonding with the oxygen atoms of the sulfonyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to have some solubility in nonpolar aromatic solvents like toluene due to the similar aromatic structures. Solubility in aliphatic nonpolar solvents like hexane is likely to be lower.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a vortex mixer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: General workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should become constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent). This step is critical to avoid including solid particles in the analysis.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Toluene | ||

| Hexane |

Signaling Pathways and Workflows

Currently, there is no specific information in the scientific literature that implicates this compound in any particular biological signaling pathways or established experimental workflows relevant to drug development. As such, a visualization for this section cannot be provided. Research into the biological activity of this compound may reveal such connections in the future.

Conclusion

References

Spectroscopic and Structural Elucidation of 2,4-Dimethyl-1-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established chemical principles. It includes detailed, generalized protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing a foundational understanding of the expected spectral characteristics of this compound and the methodologies for their experimental determination.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: m-Xylyl methyl sulfone

-

CAS Number: 6462-28-8

-

Molecular Formula: C₉H₁₂O₂S

-

Molecular Weight: 184.26 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and serve as a guide for the interpretation of experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 |

| ~7.25 | d | 1H | H-5 |

| ~7.15 | s | 1H | H-3 |

| ~3.05 | s | 3H | -SO₂CH ₃ |

| ~2.60 | s | 3H | Ar-CH ₃ (at C4) |

| ~2.45 | s | 3H | Ar-CH ₃ (at C2) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C4 |

| ~139.5 | C2 |

| ~136.0 | C1 |

| ~132.5 | C6 |

| ~131.0 | C5 |

| ~127.0 | C3 |

| ~44.5 | -SO₂C H₃ |

| ~21.5 | Ar-C H₃ (at C4) |

| ~19.5 | Ar-C H₃ (at C2) |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1320-1280 | Strong | S=O asymmetric stretch |

| ~1150-1120 | Strong | S=O symmetric stretch |

| ~820 | Strong | C-H bend (aromatic, 1,2,4-trisubstituted) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 184.06 | Molecular Ion [M]⁺ |

| 169.04 | [M - CH₃]⁺ |

| 105.07 | [M - SO₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Cotton or glass wool

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 30° or 45° pulse.

-

Set the relaxation delay to 1-2 seconds and the acquisition time to 2-4 seconds.

-

Acquire 8 to 16 scans for a sample of this concentration.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse program.

-

Set the spectral width to 0-220 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

Materials:

-

This compound sample

-

Mass spectrometer with an EI source and a suitable inlet (e.g., direct insertion probe or GC inlet)

-

Solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent. Apply the solution to the tip of the probe and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC Inlet: Prepare a dilute solution of the sample and inject it into the Gas Chromatograph coupled to the mass spectrometer.

-

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While experimental data is not currently available in public databases, the information presented here serves as a robust starting point for researchers. The combination of predicted spectral features and detailed methodologies for NMR, IR, and MS analysis will facilitate the efficient and accurate structural elucidation of this compound in a laboratory setting.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dimethyl-1-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive, experimentally verified ¹H and ¹³C NMR spectrum for 2,4-Dimethyl-1-(methylsulfonyl)benzene is not publicly available in surveyed spectral databases. The data presented herein is a prediction based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended for research and informational purposes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in drug development and scientific research, a thorough understanding of the NMR spectra of compounds of interest is crucial for structural elucidation, purity assessment, and quality control.

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are derived from the analysis of its chemical structure and comparison with the known spectral data of similar compounds, such as 1-methyl-4-(methylsulfonyl)-benzene and other substituted benzene derivatives.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the expected chemical shifts and coupling constants for the different nuclei within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~ 7.8 | d | 1H | ~ 8.0 |

| H-5 | ~ 7.3 | d | 1H | ~ 8.0 |

| H-6 | ~ 7.2 | s | 1H | - |

| Ar-CH₃ (C2) | ~ 2.6 | s | 3H | - |

| Ar-CH₃ (C4) | ~ 2.4 | s | 3H | - |

| SO₂-CH₃ | ~ 3.1 | s | 3H | - |

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show separate signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl groups on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 138 |

| C-2 | ~ 140 |

| C-3 | ~ 130 |

| C-4 | ~ 142 |

| C-5 | ~ 132 |

| C-6 | ~ 128 |

| Ar-CH₃ (C2) | ~ 21 |

| Ar-CH₃ (C4) | ~ 20 |

| SO₂-CH₃ | ~ 45 |

Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Pulse Width: A 30° pulse angle is typically used for quantitative measurements.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Pulse Width: A 30° pulse angle.

-

Spectral Width: A range of 0 to 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for NMR analysis.

Caption: Chemical structure of this compound.

Spectroscopic Analysis of 2,4-Dimethyl-1-(methylsulfonyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-(methylsulfonyl)benzene, with the CAS Number 6462-28-8, is an aromatic sulfone. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the sulfonyl group. Understanding the structural and electronic properties of this molecule is paramount for its application and development. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques that provide detailed information about the molecular structure and fragmentation patterns. This guide presents a comprehensive analysis of the expected IR and mass spectrometric data for this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Properties

-

Molecular Formula: C₉H₁₂O₂S

-

Molecular Weight: 184.26 g/mol

-

Structure:

C---C || || HC---C-CH₃ \ / C / CH---CH

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups.

Predicted IR Absorption Data

The expected IR absorption bands for this compound are summarized in the table below. These predictions are based on the characteristic frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching vibrations |

| ~2975 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| ~1600, ~1475 | Medium | Aromatic C=C in-ring stretching |

| ~1450 | Medium | Asymmetric C-H bending (methyl groups) |

| ~1375 | Medium | Symmetric C-H bending (methyl group) |

| ~1320 - 1280 | Strong | Asymmetric S=O stretching (Sulfone) |

| ~1150 - 1120 | Strong | Symmetric S=O stretching (Sulfone) |

| ~880 - 800 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |

| ~750 | Medium | C-S stretching |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Experimental Protocol: Acquiring IR Spectrum of a Solid Sample

Several methods are available for the analysis of solid samples by IR spectroscopy. The KBr pellet technique is a widely used and reliable method.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

An alternative method is the Thin Solid Film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pathways of a compound, which aids in structure elucidation.

Predicted Mass Spectrum Data

For this compound, electron ionization (EI) is a common method for generating ions. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight. The fragmentation pattern is predicted to involve the characteristic loss of the sulfonyl group and subsequent fragmentation of the aromatic ring.

| m/z Value | Proposed Fragment Ion | Notes |

| 184 | [C₉H₁₂O₂S]⁺ | Molecular ion (M⁺) |

| 169 | [C₈H₉O₂S]⁺ | Loss of a methyl group (•CH₃) from the molecular ion. |

| 120 | [C₈H₈]⁺ | Loss of sulfur dioxide (SO₂) from the molecular ion via a rearrangement, a common fragmentation pathway for aromatic sulfones. The resulting ion is a dimethylbenzene radical cation. |

| 105 | [C₇H₅]⁺ | Loss of a methyl group (•CH₃) from the [M - SO₂]⁺ ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, likely formed through rearrangement of the [M - SO₂ - CH₃]⁺ ion. |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation, resulting from the cleavage of the C-S bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, which can be formed from further fragmentation of the aromatic ring. |

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The probe is inserted into the high-vacuum ion source of the mass spectrometer.

-

The sample is heated to induce vaporization.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed in the source are accelerated by an electric field.

-

The ions are then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted below.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectroscopic signals.

Conclusion

This technical guide provides a detailed overview of the expected infrared and mass spectrometric data for this compound. The predicted spectra, based on the known characteristics of its functional groups, serve as a valuable reference for researchers in the fields of chemistry, pharmacology, and materials science. The provided experimental protocols offer a practical guide for obtaining high-quality spectroscopic data for this and similar solid organic compounds. The visualizations aid in understanding the overall analytical workflow and the fundamental relationship between molecular structure and its spectroscopic output.

References

The Dual Nature of the Methylsulfonyl Group on an Aromatic Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in the chemist's arsenal, particularly when appended to an aromatic ring. Its strong electron-withdrawing nature profoundly influences the reactivity and properties of the parent molecule, a feature extensively leveraged in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of the methylsulfonyl group's reactivity, supported by quantitative data, experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the field.

Core Electronic Properties and Their Impact

The methylsulfonyl group is one of the most potent electron-withdrawing groups, a characteristic that governs its behavior in chemical reactions. This strong inductive effect stems from the high electronegativity of the two oxygen atoms bonded to the sulfur, which polarizes the sulfur atom and, consequently, the C-S bond, drawing electron density away from the aromatic ring.[1] Unlike groups that can donate electron density via resonance, the sulfonyl group deactivates the aromatic ring towards electrophilic attack.

This electron-withdrawing character significantly impacts the acidity of other functional groups attached to the ring. By stabilizing the conjugate base through delocalization of the negative charge, the methylsulfonyl group increases the acidity (lowers the pKa) of phenols, anilines, and benzoic acids.

Quantitative Acidity and Substituent Effects

The electronic influence of the methylsulfonyl group can be quantified through pKa values of substituted aromatic compounds and by its Hammett substituent constants (σ).

Table 1: pKa Values of Methylsulfonyl-Substituted Aromatic Compounds

| Compound | Structure | pKa Value | Reference(s) |

| 4-(Methylsulfonyl)phenol |

| 7.83 | [2][3][4] |

| Phenol (for comparison) | 9.95 | ||

| 4-(Methylsulfonyl)benzoic acid |

| 3.48 - 3.64 | [5][6][7] |

| Benzoic acid (for comparison) | 4.20 | ||

| 4-(Methylsulfonyl)anilinium ion |

| 1.48 | [8][9] |

| Anilinium ion (for comparison) | 4.63 |

Table 2: Hammett Substituent Constants for the Methylsulfonyl Group

| Constant | Value | Description | Reference(s) |

| σ_meta | 0.68 | Quantifies the electronic effect from the meta position, primarily through inductive effects. | |

| σ_para | 0.72 | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |

Reactivity in Aromatic Substitution Reactions

The methylsulfonyl group's influence on reactivity is dichotomous: it deactivates the ring for electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (SNAAr).

Electrophilic Aromatic Substitution (EAS)

The strong deactivating nature of the -SO₂CH₃ group makes electrophilic aromatic substitution reactions, such as nitration or halogenation, significantly slower compared to unsubstituted benzene.[10] The group directs incoming electrophiles to the meta position. This is because the carbocation intermediates (Wheland intermediates) formed from ortho and para attack are significantly destabilized, as a positive charge would be placed adjacent to the already electron-deficient, positively polarized sulfur atom. The intermediate from meta attack avoids this unfavorable arrangement.

A key synthetic application arising from sulfonation is the use of the related sulfonic acid (-SO₃H) group as a reversible blocking group . Because sulfonation is reversible, the -SO₃H group can be introduced to block the sterically favored para position, forcing an incoming electrophile to substitute at the ortho position. The blocking group can then be removed by treatment with dilute acid and heat.[11][12][13]

Nucleophilic Aromatic Substitution (SNAAr)

Conversely, the methylsulfonyl group is a powerful activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group (e.g., a halide).[14] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15] The methylsulfonyl group strongly stabilizes this negative intermediate through resonance and induction, lowering the activation energy for its formation, which is the rate-determining step.

Furthermore, the methylsulfonyl group itself can function as an effective leaving group in SNAAr reactions, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing groups.[10]

Table 3: Qualitative Reactivity of Methylsulfonyl-Substituted Arenes

| Reaction Type | Role of -SO₂CH₃ | Ring Reactivity (vs. Benzene) | Directing Effect |

| Electrophilic Aromatic Substitution (EAS) | Deactivating Group | Strongly Deactivated | meta |

| Nucleophilic Aromatic Substitution (SNAAr) | Activating Group | Activated (if o/p to LG) | ortho/para |

| Nucleophilic Aromatic Substitution (SNAAr) | Leaving Group | N/A (Substrate Dependent) | N/A |

Key Experimental Protocols

The following sections provide detailed methodologies for key transformations involving the methylsulfonyl group on an aromatic ring.

Synthesis of an Aryl Methyl Sulfone via Sulfide Oxidation

This protocol describes the preparation of methyl phenyl sulfone from thioanisole, a common and reliable method. The oxidation proceeds in two stages: first to the sulfoxide, then to the sulfone.

Materials:

-

Thioanisole (methyl phenyl sulfide)

-

Sodium metaperiodate (NaIO₄)

-

Methylene chloride (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon

-

Ice bath, magnetic stirrer, round-bottomed flask, separatory funnel, Büchner funnel, rotary evaporator.

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer, suspend sodium metaperiodate (0.105 mol) in 200 mL of water.

-

Cool the mixture in an ice bath with stirring.

-

Add thioanisole (0.100 mol) to the cooled suspension.

-

Stir the reaction mixture vigorously at ice-bath temperature for 15-20 hours. The reaction can be monitored by TLC to observe the disappearance of the starting sulfide and the intermediate sulfoxide.

-

After the reaction is complete, filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.

-

Wash the filter cake with three 30-mL portions of methylene chloride.

-

Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 100-mL portions of methylene chloride.

-

Combine all organic extracts, treat with a small amount of activated carbon to decolorize, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and activated carbon.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl phenyl sulfone, which can be further purified by recrystallization or distillation.

Nucleophilic Aromatic Substitution (SNAAr) with -SO₂CH₃ as an Activating Group

This protocol details a representative SNAAr reaction where a methylsulfonyl group activates a fluoroaromatic for substitution by an alcohol.

Materials:

-

4-Fluorophenyl methyl sulfone

-

A carbohydrate alcohol (e.g., a protected monosaccharide)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes).

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the carbohydrate alcohol (1.1 equivalents).

-

Dissolve the alcohol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-Fluorophenyl methyl sulfone (1.0 equivalent) to the flask.

-

Slowly add a solution of KHMDS (1.1 equivalents) in THF or as a solid portion-wise to the stirred mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aryl ether product by flash column chromatography.

Use of the Sulfonic Acid Group as a Reversible Blocking Group

This workflow demonstrates how to synthesize ortho-bromoanisole from anisole by blocking the para position.[12]

Materials:

-

Anisole

-

Fuming sulfuric acid (H₂SO₄/SO₃) or concentrated H₂SO₄

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or acetic acid

-

Dilute sulfuric acid (e.g., 20% H₂SO₄)

-

Sodium bicarbonate solution

-

Appropriate organic solvents (e.g., dichloromethane, ether).

Procedure:

-

Step 1: Sulfonation (Blocking).

-

Carefully add anisole (1.0 eq) to fuming sulfuric acid (or concentrated H₂SO₄) at 0 °C.

-

Warm the mixture to room temperature and stir for 1-2 hours until the para-sulfonated product, 4-methoxybenzenesulfonic acid, is formed as the major product.[1][11]

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid or use the acidic solution directly in the next step.

-

-

Step 2: Bromination.

-

To the solution/suspension of 4-methoxybenzenesulfonic acid, add a catalytic amount of FeBr₃ (if not using an acid solvent).

-

Slowly add a solution of bromine (1.0 eq) in a suitable solvent (or neat if appropriate) while keeping the temperature controlled (e.g., 0-10 °C).

-

Stir until TLC indicates consumption of the starting material. The bromine will add to the position ortho to the methoxy group.

-

-

Step 3: Desulfonation (Unblocking).

-

To the crude product from the previous step, add dilute sulfuric acid.

-

Heat the mixture to reflux (approx. 100-120 °C) for several hours. This will cleave the sulfonic acid group, releasing SO₃ gas.

-

Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the desired ortho-bromoanisole with an organic solvent.

-

Wash the organic layer, dry, and purify by distillation or chromatography to isolate the final product.[12]

-

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear, logical representations of the complex processes involving the methylsulfonyl group.

Mechanism of SNAAr Activation

The following diagram illustrates the addition-elimination mechanism for an SNAAr reaction, highlighting the crucial role of the para-methylsulfonyl group in stabilizing the negatively charged Meisenheimer complex through resonance.

Caption: SNAAr mechanism showing stabilization by the -SO₂CH₃ group.

Workflow for Sulfonyl Blocking Group

This diagram outlines the synthetic strategy of using a sulfonic acid group to block the para position, thereby directing a subsequent electrophilic substitution to the ortho position before being removed.

References

- 1. scribd.com [scribd.com]

- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. rushim.ru [rushim.ru]

- 14. stmarys-ca.edu [stmarys-ca.edu]

- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Dimethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dimethylbenzenes, commonly known as xylenes. It delves into the theoretical principles governing these reactions, presents quantitative data on reactivity and regioselectivity, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Theoretical Background: Reactivity and Orientation in Dimethylbenzenes

The reactivity and regioselectivity of electrophilic aromatic substitution on dimethylbenzenes are governed by the electronic and steric effects of the two methyl substituents on the aromatic ring.

Activating Nature of Methyl Groups

Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1][2] This activation stems from two primary electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, enriching the electron density of the benzene ring and making it more nucleophilic and susceptible to attack by electrophiles.[3][4]

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring further increases electron density, particularly at the ortho and para positions.[5][6]

Consequently, xylenes are more reactive towards electrophiles than both benzene and toluene.[7][8] Among the isomers, m-xylene is generally the most reactive due to the additive activating effects of the two methyl groups at the ortho and para positions relative to each other.[9]

Directing Effects of Methyl Groups

As activating groups, methyl substituents are ortho, para-directors.[1][10] This means they direct incoming electrophiles to the positions ortho and para to themselves. The directing influence is a consequence of the stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. When an electrophile attacks at the ortho or para position to a methyl group, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom bearing the methyl group.[4][10] This tertiary carbocation is stabilized by the electron-donating inductive effect and hyperconjugation of the methyl group.[4][10] Attack at the meta position does not allow for this direct stabilization of the positive charge by the methyl group.

The interplay of the directing effects of the two methyl groups in each xylene isomer, along with steric considerations, determines the final product distribution.

-

o-Xylene: The two methyl groups are adjacent (positions 1 and 2). The positions ortho to one methyl group and meta to the other (positions 3 and 6) and the positions para to one and meta to the other (positions 4 and 5) are activated. Attack is favored at positions 4 and 5 due to less steric hindrance compared to positions 3 and 6, which are flanked by two methyl groups.

-

m-Xylene: The methyl groups are at positions 1 and 3. The position ortho to both methyl groups (position 2) and the positions ortho to one and para to the other (positions 4 and 6) are strongly activated. The position meta to both (position 5) is also activated, but to a lesser extent. Steric hindrance at position 2 can influence the product ratio.

-

p-Xylene: The methyl groups are at positions 1 and 4. All four available positions (2, 3, 5, and 6) are ortho to one methyl group and meta to the other. Therefore, all positions are equally activated, leading to a single possible monosubstitution product.

Common Electrophilic Aromatic Substitution Reactions on Dimethylbenzenes

This section discusses the application of several key EAS reactions to the dimethylbenzene isomers.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).

-

o-Xylene: Nitration yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The ratio of these isomers is sensitive to reaction conditions. For instance, nitration with nitric acid in aqueous sulfuric acid can yield a 3-nitro to 4-nitro ratio that varies from 0.45 to 1.5 depending on the acid concentration.[5]

-

m-Xylene: Nitration predominantly yields 4-nitro-m-xylene, with a smaller amount of 2-nitro-m-xylene. The formation of the 2-nitro isomer is sterically hindered.

-

p-Xylene: Nitration gives a single product, 2-nitro-p-xylene, as all available positions are equivalent.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as FeCl₃ or FeBr₃, which polarizes the halogen molecule to create a stronger electrophile.

-

o-Xylene: Bromination typically yields a mixture of 3-bromo-o-xylene and 4-bromo-o-xylene.[11] Chlorination with molecular chlorine in the presence of a zeolite catalyst has shown selectivity towards 4-chloro-o-xylene.[10]

-

m-Xylene: Bromination predominantly gives 4-bromo-m-xylene.[3] Chlorination with molecular chlorine in alcoholic media also shows high selectivity for the monochlorinated product.[5]

-

p-Xylene: Halogenation results in a single monosubstituted product, 2-halo-p-xylene.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the introduction of an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃).[12][13] This reaction is often complicated by several factors:

-

Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to the introduction of multiple alkyl groups.

-

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.

-

Isomerization: Under the reaction conditions, the methyl groups on the xylene ring can migrate, leading to a mixture of xylene isomers.[14]

For instance, the alkylation of m-xylene with tert-butyl chloride can lead to 1,3,5-tri-substituted benzene as the thermodynamically controlled product, despite the ortho, para-directing nature of the methyl groups.[4][14]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[13][15] This reaction offers several advantages over alkylation:

-

The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.

-

The acylium ion electrophile does not undergo rearrangement.

The resulting ketone can be subsequently reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to achieve a net alkylation without the complications of the direct Friedel-Crafts alkylation.

-

o-Xylene: Acylation occurs at the less sterically hindered 4-position.

-

m-Xylene: Acylation with benzoyl chloride over a Fe₂O₃/HY zeolite catalyst shows high conversion and selectivity for 2,4-dimethylphenyl-acetophenone.[16]

-

p-Xylene: Acylation with acetyl chloride yields a single product, 2,5-dimethylacetophenone.[17]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using concentrated or fuming sulfuric acid (oleum). This reaction is reversible.

-

o-Xylene: Sulfonation can yield a mixture of 3,4-dimethylbenzenesulfonic acid and 2,3-dimethylbenzenesulfonic acid. The isomer distribution is dependent on the sulfonating agent.[18]

-

m-Xylene: Sulfonation primarily occurs at the 4-position.

-

p-Xylene: Sulfonation gives a single product, 2,5-dimethylbenzenesulfonic acid.

Quantitative Data Summary

The following tables summarize the available quantitative data on the relative rates of reaction and product distributions for the electrophilic aromatic substitution of dimethylbenzenes.

Relative Rates of Electrophilic Aromatic Substitution

| Compound | Relative Rate of Nitration (vs. Benzene=1) | Relative Rate of Chlorination (vs. Benzene=1) |

| Benzene | 1 | 1 |

| Toluene | 25 | 344 |

| o-Xylene | - | - |

| m-Xylene | ~100 times faster than p-xylene | - |

| p-Xylene | Faster than benzene | - |

Data for a comprehensive set of relative rates across all reactions and isomers is not consistently available in the literature.

Product Isomer Distribution (%)

Nitration with HNO₃/H₂SO₄

| Substrate | 2-Nitro | 3-Nitro | 4-Nitro | Other | Reference(s) |

| o-Xylene | - | 31-69 | 31-69 | - | [5][19] |

| m-Xylene | 15-23 | - | 77-85 | - | [5] |

| p-Xylene | 100 | - | - | - |

Bromination with Br₂/FeBr₃

| Substrate | 2-Bromo | 3-Bromo | 4-Bromo | Other | Reference(s) |

| o-Xylene | - | 18-25 | 75-82 | - | [11][20] |

| m-Xylene | - | - | ~98 | - | [3] |

| p-Xylene | 100 | - | - | - |

Sulfonation with H₂SO₄

| Substrate | 2-Sulfo | 3-Sulfo | 4-Sulfo | 5-Sulfo | Reference(s) |

| o-Xylene | - | 45.1 | 54.9 | - | [18] |

| m-Xylene | 14.5 | - | 84.3 | 1.2 | [18] |

| p-Xylene | 100 | - | - | - |

Experimental Protocols

This section provides detailed experimental procedures for representative electrophilic aromatic substitution reactions on dimethylbenzenes.

Nitration of o-Xylene (Continuous Flow)

This protocol is adapted from a continuous-flow nitration process.[21]

-

Materials: o-Xylene, 70% Nitric Acid, 98% Sulfuric Acid.

-